3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-25-8-10-26(11-9-25)19(14-2-5-16(21)6-3-14)13-24-20(27)15-4-7-17(22)18(23)12-15/h2-7,12,19H,8-11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQABVHMYWYQMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluorophenyl-2-(4-methylpiperazin-1-yl)ethanol. This intermediate is obtained through the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride.
Formation of the Benzamide Intermediate: The next step involves the reaction of 3,4-difluorobenzoic acid with thionyl chloride to form 3,4-difluorobenzoyl chloride. This intermediate is then reacted with the previously prepared fluorophenyl intermediate to form the desired benzamide compound.
Industrial Production Methods
Industrial production of 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition or activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, we compare it with structurally or functionally related benzamide derivatives from the provided evidence.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Modifications and Pharmacokinetics
- Fluorine vs. Hydroxyl Groups : Unlike the antioxidant THHEB (), the target compound’s fluorine substitutions reduce electron-donating capacity, likely enhancing metabolic stability and membrane permeability .
- Piperazine vs. Spirocyclic Moieties : Compared to ML298 (), the 4-methylpiperazine in the target compound may improve solubility and receptor interaction compared to ML298’s rigid triazaspiro ring .
Biological Activity Antioxidant vs. Enzyme Inhibition: THHEB’s hydroxyl groups enable radical scavenging, whereas the target compound’s fluorinated structure suggests a shift toward enzyme/receptor targeting (e.g., PLD or kinase inhibition) . Selectivity: ML298’s PLD2 selectivity highlights how minor structural changes (e.g., spirocyclic vs. piperazine linkers) dramatically alter target engagement. The target compound’s piperazine may confer distinct selectivity .
Therapeutic Potential Cancer and Signaling Pathways: The pyrazolo-pyrimidinyl compound () and ML298 () suggest the target compound could have applications in cancer or lipid signaling disorders. Non-Pharmaceutical Uses: Sulfentrazone () and fluorescent probes () demonstrate the benzamide scaffold’s versatility, though the target compound’s substituents align more with drug development than agrochemicals .
Biological Activity
3,4-Difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is , with a molecular weight of approximately 351.39 g/mol. The compound features a benzamide core substituted with fluorine and piperazine moieties, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide were evaluated for their cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may act as a potent anticancer agent by triggering apoptotic pathways and inhibiting cell growth.
2. Neuropharmacological Effects
The piperazine component of the compound is known for its activity in modulating neurotransmitter systems. Research has demonstrated that similar compounds can exhibit anxiolytic and antidepressant effects by influencing serotonin and dopamine receptors.
- Serotonin Receptor Modulation : Compounds with a similar structure have shown affinity for 5-HT receptors, potentially leading to enhanced serotonergic signaling.
- Dopaminergic Activity : The presence of the piperazine ring suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or depression.
Case Studies
Several studies have investigated the biological efficacy of compounds structurally related to 3,4-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide:
- Study on Antitumor Activity : In vitro studies demonstrated that a closely related benzamide derivative exhibited potent cytotoxicity against MCF-7 and A549 cell lines with IC50 values significantly lower than standard chemotherapeutic agents.
- Neuropharmacological Assessment : A study evaluating the effects of piperazine derivatives on anxiety-like behavior in animal models found that these compounds significantly reduced anxiety levels, suggesting potential therapeutic applications in mental health disorders.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and interactions?
The compound features:
- A benzamide core with 3,4-difluoro substitutions, enhancing electrophilicity and metabolic stability .
- A 4-methylpiperazine moiety linked via an ethyl group, contributing to basicity and hydrogen-bonding potential .
- A 4-fluorophenyl group , which modulates lipophilicity and π-π stacking interactions with biological targets .
Q. Methodological Insight :
- Use X-ray crystallography or NMR spectroscopy to confirm stereochemistry and hydrogen-bonding patterns .
- HPLC-MS can validate purity and detect degradation products influenced by fluorinated groups .
Q. What synthetic routes are optimal for preparing this compound?
The synthesis typically involves:
Benzamide core formation : Couple 3,4-difluorobenzoic acid with ethylenediamine derivatives under Schotten-Baumann conditions .
Piperazine introduction : Perform nucleophilic substitution using 4-methylpiperazine in anhydrous DMF at 60–80°C .
Final coupling : React intermediates with 4-fluorophenylacetyl chloride in the presence of a base (e.g., KCO) .
Q. Key Optimization Parameters :
- Reaction temperature : Excess heat may degrade fluorinated intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. How is the compound characterized for initial biological screening?
- In vitro assays : Use radioligand binding assays (e.g., serotonin 5-HT/D receptors) to evaluate affinity .
- ADME profiling : Assess metabolic stability using liver microsomes and Caco-2 cell monolayers for permeability .
Q. Data Interpretation Tip :
- Compare IC values with structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify SAR trends .
Advanced Research Questions
Q. How can contradictions in reported biological activity be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, ligand concentrations) .
- Structural analogs : Test derivatives with modified piperazine or fluorophenyl groups to isolate critical pharmacophores .
Q. Methodology :
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
- Cryo-EM/X-ray crystallography : Resolve target binding modes to clarify mechanism discrepancies .
Q. What computational approaches predict binding affinity to neurological targets?
- Molecular docking : Use AutoDock Vina with serotonin receptor crystal structures (PDB: 7E2Z) to map interaction sites .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the piperazine-fluorophenyl interactions .
Q. Validation :
- Cross-validate computational results with SPR (surface plasmon resonance) binding kinetics .
Q. How do structural modifications impact metabolic stability?
- Fluorine positioning : 3,4-difluoro substitution reduces CYP450-mediated oxidation compared to mono-fluoro analogs .
- Piperazine methylation : The 4-methyl group decreases hepatic clearance by sterically shielding the nitrogen from oxidation .
Q. Experimental Design :
- Synthesize derivatives with deuterated methyl groups or bulky substituents on piperazine to quantify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
